

An In-depth Technical Guide to the Spectroscopic Properties of Solvent Blue 94

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Blue 94

Cat. No.: B1169305

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of Solvent Blue 94. However, specific quantitative data on its absorption and emission spectra, such as maximum absorption and emission wavelengths (λ_{max}), molar absorptivity, and quantum yield, are not readily available in published literature or technical data sheets. The information presented herein is based on general knowledge of anthraquinone dyes and standard spectroscopic methodologies.

Introduction to Solvent Blue 94

Solvent Blue 94, identified by its CAS number 123515-19-5, is a solvent dye belonging to the anthraquinone class of colorants.^{[1][2]} Dyes in this class are known for their vibrant colors and good stability. Solvent Blue 94 is also known by other names such as Aizen SOT Blue 3, Diaresin Blue N, and Transparent Blue R. Its primary applications include the coloration of plastics, printing inks, oils, and waxes.^[3] Anthraquinone dyes are characterized by their excellent light fastness and thermal stability, making them suitable for various industrial applications.^{[4][5]} The photostability of anthraquinone dyes is attributed to their chemical structure, with substituent groups influencing their resistance to photodegradation.^{[6][7][8]}

Physicochemical Properties

While specific spectral data is elusive, various sources provide some physical and chemical properties of Solvent Blue 94. This information is crucial for its handling, storage, and

application in research and development.

Property	Value	Reference
CAS Number	123515-19-5	[1] [9] [10]
Molecular Structure	Anthraquinone	[2]
Appearance	Blue to Greenish-blue powder	[3] [11]
Melting Point	230 °C	[3]
Light Fastness	6-7	[3]
Acid Resistance	4	[3] [11]
Alkali Resistance	5	[3] [11]
Water Solubility	Insoluble	[2]

Absorption and Emission Spectra: A Generalized Perspective

As an anthraquinone dye, the spectral properties of Solvent Blue 94 are determined by its core structure and any substituted functional groups. Blue anthraquinone dyes typically exhibit absorption in the visible region of the electromagnetic spectrum.

3.1. Absorption Spectrum

The absorption of light by anthraquinone dyes is attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the chromophore. For blue-colored anthraquinone dyes, the maximum absorption (λ_{max}) is generally observed in the 560-650 nm range. The exact position and intensity of the absorption peak are influenced by the solvent environment (solvatochromism) and the presence of auxochromes (color-enhancing groups) on the anthraquinone skeleton.

3.2. Emission Spectrum

Upon absorption of photons, excited molecules can relax to the ground state by emitting light, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as Stokes

shift). For blue anthraquinone dyes, the fluorescence emission is expected to be in the blue to green region of the spectrum. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the surrounding environment. Many anthraquinone dyes are known to have relatively low quantum yields.[\[12\]](#)

Experimental Protocol for Spectral Characterization

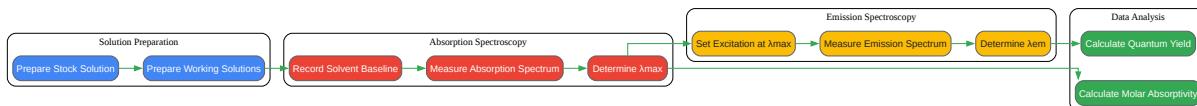
For researchers wishing to determine the precise absorption and emission spectra of Solvent Blue 94, the following generalized experimental protocol can be employed.

4.1. Materials and Instrumentation

- Solvent Blue 94: High-purity grade.
- Solvent: Spectroscopic grade solvent in which the dye is soluble (e.g., ethanol, chloroform, or toluene).
- UV-Vis Spectrophotometer: For measuring the absorption spectrum.
- Fluorometer/Spectrofluorometer: For measuring the emission and excitation spectra.
- Quartz Cuvettes: With a 1 cm path length.
- Volumetric flasks and pipettes: For accurate preparation of solutions.

4.2. Procedure for Absorption Spectroscopy

- Preparation of Stock Solution: Accurately weigh a small amount of Solvent Blue 94 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance value between 0.5 and 1.5.
- Measurement:
 - Record a baseline spectrum of the pure solvent in the spectrophotometer.


- Record the absorption spectrum of the Solvent Blue 94 solution over a relevant wavelength range (e.g., 400-800 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).
- Determination of Molar Absorptivity (ϵ): Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length (1 cm), the molar absorptivity can be calculated.

4.3. Procedure for Emission Spectroscopy

- Preparation of Solution: Prepare a dilute solution of Solvent Blue 94 in the chosen solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Measurement:
 - Set the excitation wavelength of the fluorometer to the λ_{max} determined from the absorption spectrum.
 - Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., $\lambda_{\text{max}} + 20$ nm to 800 nm).
 - Identify the wavelength of maximum emission (λ_{em}).
- Determination of Quantum Yield (Φ): The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a solvent dye like Solvent Blue 94.

[Click to download full resolution via product page](#)

A generalized workflow for the spectral characterization of Solvent Blue 94.

Signaling Pathways and Applications in Drug Development

Currently, there is no specific information available in the public domain that details the involvement of Solvent Blue 94 in any biological signaling pathways or its direct application in drug development. Its primary use is as a colorant in industrial materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Solvent Blue 94 is not readily available, general safety precautions for handling solvent dyes and anthraquinone-based compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[13][14]
- Ventilation: Use in a well-ventilated area to avoid inhalation of dust or fumes.[14]
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[14]
- Storage: Store in a cool, dry place away from incompatible materials.[15]

- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the MSDS for similar solvent blue dyes for more detailed safety information.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Solvent Blue 94 | 123515-19-5 | lookchem [lookchem.com]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. New photostable anthraquinone dyes with high order parameters | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 123515-19-5 CAS MSDS (Solvent Blue 94) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. molcolor.com [molcolor.com]
- 11. Dimacolor solvent dyes, Solvent Blue NW, Solvent Blue 94 [dimacolor.com]
- 12. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 13. shop.kremerpigments.com [shop.kremerpigments.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]

- 17. memcosafety.com [memcosafety.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Properties of Solvent Blue 94]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169305#absorption-and-emission-spectra-of-solvent-blue-94]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com